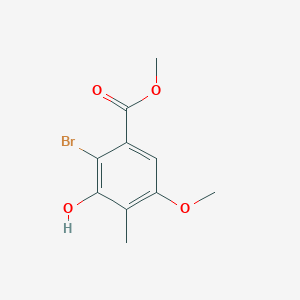

Methyl 2-bromo-3-hydroxy-5-methoxy-4-methylbenzoate

Beschreibung

Methyl 2-bromo-3-hydroxy-5-methoxy-4-methylbenzoate is a multifunctional aromatic ester characterized by a bromo (-Br), hydroxy (-OH), methoxy (-OCH₃), and methyl (-CH₃) substituents on a benzoate backbone. The strategic placement of substituents on the aromatic ring influences its electronic, steric, and solubility properties, making it a versatile intermediate in synthetic pathways .

Eigenschaften

Molekularformel |

C10H11BrO4 |

|---|---|

Molekulargewicht |

275.10 g/mol |

IUPAC-Name |

methyl 2-bromo-3-hydroxy-5-methoxy-4-methylbenzoate |

InChI |

InChI=1S/C10H11BrO4/c1-5-7(14-2)4-6(10(13)15-3)8(11)9(5)12/h4,12H,1-3H3 |

InChI-Schlüssel |

JGVQZBMHKAMXID-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(C(=C1O)Br)C(=O)OC)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Methyl-2-Brom-3-hydroxy-5-methoxy-4-methylbenzoat beinhaltet typischerweise die Bromierung eines geeigneten Vorläufers, gefolgt von einer Veresterung. Eine gängige Methode beinhaltet die Bromierung von 3-Hydroxy-5-methoxy-4-methylbenzoesäure mit Brom oder N-Bromsuccinimid (NBS) in Gegenwart eines Katalysators. Das resultierende bromierte Produkt wird dann mit Methanol in Gegenwart einer starken Säure, wie z. B. Schwefelsäure, verestert, um die gewünschte Verbindung zu erhalten .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung können ähnliche Synthesewege umfassen, sind jedoch für die großtechnische Produktion optimiert. Dazu gehören die Verwendung von Durchflussreaktoren, automatisierten Systemen für die präzise Steuerung der Reaktionsbedingungen und effiziente Reinigungsverfahren, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen

Methyl-2-Brom-3-hydroxy-5-methoxy-4-methylbenzoat kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Das Bromatom kann unter geeigneten Bedingungen durch andere Nukleophile, wie z. B. Amine oder Thiole, substituiert werden.

Oxidationsreaktionen: Die Hydroxylgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu einer Carbonylgruppe oxidiert werden.

Reduktionsreaktionen: Die Estergruppe kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu einem Alkohol reduziert werden.

Häufige Reagenzien und Bedingungen

Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base (z. B. Natriumhydroxid) können Substitutionsreaktionen erleichtern.

Oxidation: Kaliumpermanganat oder Chromtrioxid in sauren oder basischen Bedingungen können zur Oxidation verwendet werden.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether wird üblicherweise für Reduktionsreaktionen verwendet.

Hauptprodukte

Substitution: Produkte umfassen Derivate, bei denen das Bromatom durch andere funktionelle Gruppen ersetzt wird.

Oxidation: Produkte umfassen Verbindungen, bei denen die Hydroxylgruppe durch Carbonylgruppen ersetzt wird.

Reduktion: Produkte umfassen Alkoholderivate, bei denen die Estergruppe reduziert wird.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Methyl 2-bromo-3-hydroxy-5-methoxy-4-methylbenzoate serves as an intermediate for synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitutions and other transformations makes it a key building block in organic synthesis.

Medicinal Chemistry

Research indicates that this compound exhibits potential biological activity, particularly in enzyme inhibition studies. The presence of hydroxyl and bromine groups enhances its interaction with biological targets, suggesting possible therapeutic applications:

- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes, potentially leading to new drug candidates for treating diseases related to enzyme dysfunctions.

- Antimicrobial Activity : Preliminary tests indicate that this compound may possess antimicrobial properties, making it a candidate for further exploration in antibiotic development.

Case Studies

- Inhibition of β-Lactamase Enzymes : A study demonstrated that derivatives of this compound could effectively inhibit β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. This inhibition was linked to structural modifications introduced during synthesis .

- Therapeutic Applications : Research has explored derivatives based on this compound for developing anti-inflammatory agents. These derivatives showed enhanced efficacy in preclinical models, highlighting their potential in treating inflammatory diseases .

Wirkmechanismus

The mechanism of action of Methyl 2-bromo-3-hydroxy-5-methoxy-4-methylbenzoate depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and hydroxyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Scores

Key structural analogs, identified via cheminformatics databases, include:

- 3-Bromo-5-hydroxy-4-methoxybenzoic acid (CAS 157893-14-6, similarity score: 0.95): Differs by the absence of a methyl ester (-COOCH₃) and the 4-methyl group, instead featuring a carboxylic acid (-COOH) at position 1 .

- Methyl 4-bromo-3-hydroxybenzoate (CAS 14348-38-0, similarity score: 0.93): Lacks the 5-methoxy and 4-methyl groups, simplifying its substitution pattern .

- Methyl 4-(benzyloxy)-5-bromo-2-methoxybenzoate (Biopharmacule catalog): Contains a benzyloxy (-OBn) group at position 4, replacing the hydroxy group, which alters steric bulk and lipophilicity .

Table 1: Structural and Functional Group Comparison

| Compound Name | Substituents (Positions) | Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|

| Methyl 2-bromo-3-hydroxy-5-methoxy-4-methylbenzoate | 2-Br, 3-OH, 5-OCH₃, 4-CH₃ | Ester, Hydroxy, Bromo | ~289.1 (estimated) |

| 3-Bromo-5-hydroxy-4-methoxybenzoic acid | 3-Br, 5-OH, 4-OCH₃ | Carboxylic acid, Bromo | ~247.0 |

| Methyl 4-bromo-3-hydroxybenzoate | 4-Br, 3-OH | Ester, Bromo | ~215.0 |

Physicochemical Properties

- Solubility: The presence of polar groups (-OH, -OCH₃) enhances water solubility compared to non-polar derivatives. However, the methyl ester group increases lipophilicity relative to the carboxylic acid analog (CAS 157893-14-6) .

- Melting Point : Methyl esters generally exhibit lower melting points than their carboxylic acid counterparts due to reduced hydrogen bonding. For example, methyl 4-bromo-3-hydroxybenzoate (CAS 14348-38-0) has a reported melting point of 98–100°C, whereas 3-bromo-5-hydroxy-4-methoxybenzoic acid likely exceeds 150°C .

Biologische Aktivität

Methyl 2-bromo-3-hydroxy-5-methoxy-4-methylbenzoate (CAS Number: 3934-86-9) is a compound of interest due to its potential biological activities, including antioxidant properties, enzyme inhibition, and possible therapeutic applications. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

This compound belongs to the class of benzoate esters, characterized by a bromine atom and multiple methoxy groups that influence its reactivity and biological interactions. The structural formula is represented as follows:

2. Enzyme Inhibition

The compound may act as an enzyme inhibitor, a mechanism observed in various benzoate derivatives. For example, methyl 3-methoxy-4-methylbenzoate has been used in biochemical assays to study enzyme-catalyzed reactions, indicating that this compound could also serve as a substrate or inhibitor in similar contexts . This suggests potential applications in drug development targeting specific enzymes involved in metabolic pathways.

3. Antiviral Activity

Some related compounds have shown antiviral properties, particularly against HIV. Methyl 2-hydroxy-5-iodo-3-methylbenzoate was reported to inhibit HIV replication effectively . Although direct studies on this compound are absent, its structural similarities may imply potential antiviral activity worth exploring.

Study on Oxidative Stress Mitigation

A study involving methyl 3-O-methylgallate demonstrated significant mitigation of fluoride-induced oxidative stress in male Wistar rats. The treatment groups receiving doses of 10 and 20 mg/kg showed normalized TBARS levels and restored antioxidant enzyme activities, suggesting that compounds with similar structural motifs can effectively combat oxidative stress .

Synthesis and Biological Testing

In a synthesis study focusing on methyl benzoates, researchers synthesized various derivatives and tested their biological activities. The synthesis of this compound could follow similar pathways as those used for other bioactive benzoates, paving the way for future biological testing .

Comparative Analysis

Q & A

Q. What are the key considerations for synthesizing Methyl 2-bromo-3-hydroxy-5-methoxy-4-methylbenzoate?

Synthesis requires precise control over functional group reactivity. Bromination at the 2-position is critical and may involve electrophilic substitution using reagents like N-bromosuccinimide (NBS) under controlled conditions. Methoxy and methyl groups at positions 5 and 4, respectively, must be protected during hydroxylation to avoid side reactions. Post-synthetic purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. How do substituent positions influence the compound’s spectroscopic characterization?

The bromine atom at position 2 and hydroxyl group at position 3 create distinct NMR signatures:

- ¹H NMR : Deshielded aromatic protons adjacent to Br (δ ~7.5–8.0 ppm).

- ¹³C NMR : Carbon adjacent to Br shows a downfield shift (~125–130 ppm).

- IR : Broad O-H stretch (~3200 cm⁻¹) and ester C=O (~1700 cm⁻¹) confirm functional groups. Advanced techniques like 2D-COSY or HMBC resolve overlapping signals caused by methyl and methoxy groups .

Q. What solvent systems are optimal for crystallization?

Polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) are preferred due to the compound’s moderate solubility. Slow evaporation at 4°C yields high-quality crystals for X-ray diffraction, critical for confirming regiochemistry .

Advanced Research Questions

Q. How does the bromine substituent affect regioselectivity in cross-coupling reactions?

Bromine at position 2 enhances reactivity in Suzuki-Miyaura couplings due to its electron-withdrawing effect, enabling palladium-catalyzed coupling with arylboronic acids. However, steric hindrance from the adjacent methyl group may reduce yields compared to analogs lacking methyl substitution. Optimizing ligand choice (e.g., SPhos vs. XPhos) improves conversion rates .

Q. What contradictions exist in reported biological activities of structurally similar benzoates?

- Antimicrobial Activity : Methyl 5-bromo-3-hydroxy-2-methylbenzoate shows moderate activity against S. aureus (MIC 32 µg/mL), while its non-brominated analog (methyl 3-hydroxy-2-methylbenzoate) is inactive .

- Enzyme Inhibition : The hydroxyl group at position 3 enhances binding to cytochrome P450 enzymes, but methoxy substitution at position 5 reduces solubility, limiting bioavailability . Contradictions arise from differences in assay conditions (e.g., solvent polarity, pH) and substituent electronic effects.

Q. How can computational methods predict reactivity or binding interactions for this compound?

- Density Functional Theory (DFT) : Calculates charge distribution to predict sites for nucleophilic/electrophilic attack.

- Molecular Docking : Simulates interactions with biological targets (e.g., kinases) by evaluating hydrogen bonding between the hydroxyl group and active-site residues. Retrosynthetic AI tools (e.g., using Reaxys or Pistachio databases) propose feasible synthetic routes, reducing trial-and-error experimentation .

Q. What strategies mitigate competing side reactions during functionalization of the hydroxyl group?

- Protection-Deprotection : Use silyl ethers (e.g., TBSCl) to protect the hydroxyl group before introducing other substituents.

- Selective Catalysis : TEMPO-mediated oxidation avoids over-oxidation of the methyl group. Side reactions (e.g., ester hydrolysis) are minimized by maintaining anhydrous conditions and low temperatures .

Methodological Guidance

Designing experiments to study substituent effects on stability:

- Accelerated Degradation Studies : Expose analogs (varying Br, OH, OMe positions) to UV light or elevated temperatures. Monitor degradation via HPLC.

- Thermogravimetric Analysis (TGA) : Quantifies thermal stability. Methyl and methoxy groups typically enhance stability compared to halogens .

Resolving conflicting data in bioactivity studies:

- Standardized Assays : Use identical cell lines (e.g., HEK293) and solvent controls (DMSO ≤0.1%).

- Metabolic Profiling : LC-MS identifies metabolites that may deactivate the compound in vitro vs. in vivo .

Data-Driven Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.